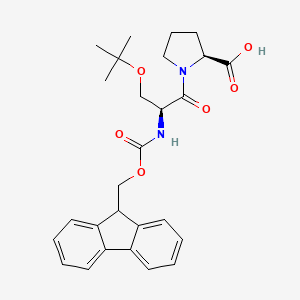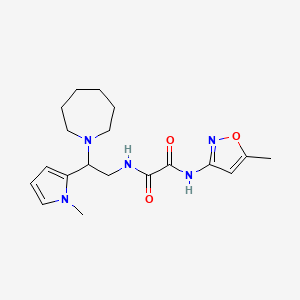
N-(4-fluorobenzyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-fluorobenzyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide” is a chemical compound that has been studied for its potential as a SecA inhibitor . SecA is a key component of the bacterial Sec-dependent secretion machinery and is considered a promising antibacterial drug target .
Synthesis Analysis
The synthesis of this compound is part of a broader effort to develop inhibitors of SecA . The synthesis process involves the creation of 6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a 6-oxo-1,6-dihydropyrimidine-5-carbonitrile core, which is essential for its potential inhibitory activity .Applications De Recherche Scientifique
Improved Synthesis and Biological Applications
The research on analogues of this compound, like the synthesis and evaluation of 5'-S-(2-aminoethyl)-6-N-(4-nitrobenzyl)-5'-thioadenosine (SAENTA) and its derivatives, demonstrates their utility in predicting antitumor efficacy of drugs like gemcitabine. These compounds, through specific binding to human equilibrative nucleoside transporter 1 (hENT1), offer insights into the potential antitumor efficacy, making them valuable in cancer research and therapy planning (Robins et al., 2010).
Herbicidal Activity
Another area of application involves the synthesis of derivatives with herbicidal activities. Novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides were found to exhibit significant herbicidal activity against various dicotyledonous weeds, demonstrating the compound's utility in agricultural research and potential for development into new herbicides (Wu et al., 2011).
Anticancer and Anticonvulsant Properties
The compound's derivatives have been studied for their potential in treating various diseases. For example, benzothiazole derivatives have shown promising anticonvulsant activities in preclinical models, indicating their potential as new treatments for epilepsy (Liu et al., 2016). Similarly, imidazothiadiazole analogs have been evaluated for their anticancer properties, showcasing the versatility of this compound's framework in designing new therapeutic agents (Abu-Melha, 2021).
Imaging and Diagnostic Applications
Furthermore, fluorinated derivatives of this compound, like [(18)F]Fluoromethyl-PBR28, have been developed as potential radiotracers for imaging neuroinflammation in rat models using positron emission tomography (PET). This application highlights the compound's relevance in neurology and diagnostics, offering tools for better understanding and monitoring of neuroinflammatory conditions (Moon et al., 2014).
Mécanisme D'action
This compound is being studied for its potential as a SecA inhibitor . SecA is an ATPase-driven “motor” that couples the hydrolysis of ATP to the stepwise translocation of preproteins across the bacterial cytoplasmic membrane . Inhibiting SecA could potentially disrupt this process and have antimicrobial effects .
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4N3O2S/c15-9-3-1-8(2-4-9)6-19-12(23)7-24-13-20-10(14(16,17)18)5-11(22)21-13/h1-5H,6-7H2,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUNAIKPQGQRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
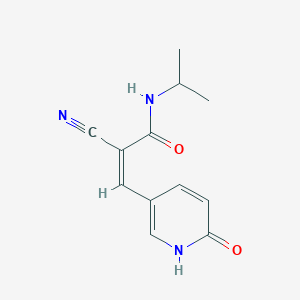
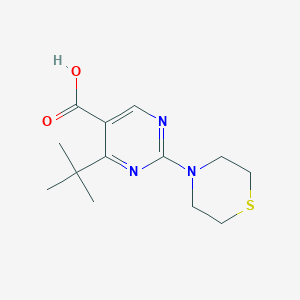
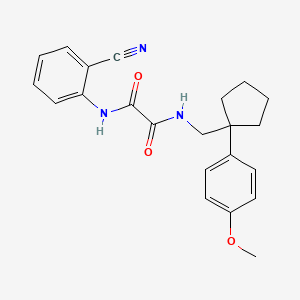
![3-methoxy-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2461944.png)
![N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2461945.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile](/img/structure/B2461946.png)





